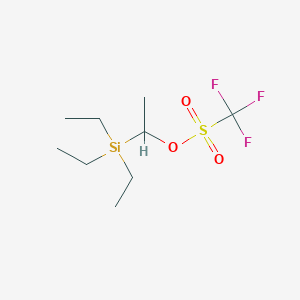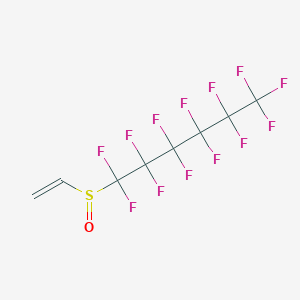
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps:
Sulfinylation: The addition of a sulfinyl group is usually carried out using sulfinyl chlorides or sulfinyl anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The sulfinylation and ethenylation steps are typically carried out in batch reactors with precise control over temperature and pressure to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler fluorinated hexane derivative.
Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of fluorinated hexane derivatives.
Substitution: Formation of various substituted fluorinated compounds.
Applications De Recherche Scientifique
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mécanisme D'action
The mechanism of action of Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functional groups.
Pathways Involved: It may participate in metabolic pathways involving oxidation-reduction reactions and substitution processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane, 1-(methylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Similar structure but with a methylsulfinyl group instead of an ethenylsulfinyl group.
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is unique due to the combination of its ethenylsulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
680187-85-3 |
|---|---|
Formule moléculaire |
C8H3F13OS |
Poids moléculaire |
394.15 g/mol |
Nom IUPAC |
1-ethenylsulfinyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C8H3F13OS/c1-2-23(22)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2 |
Clé InChI |
AXBAJZBYMBZLLS-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


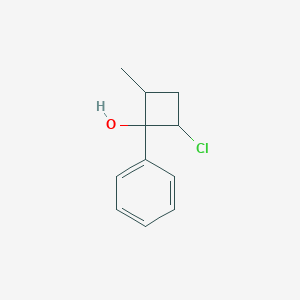

![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
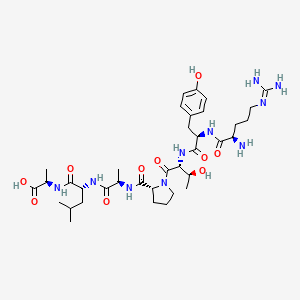
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
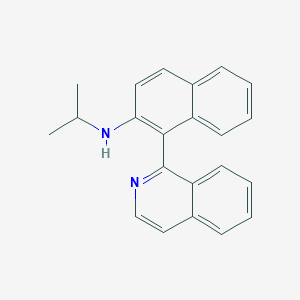
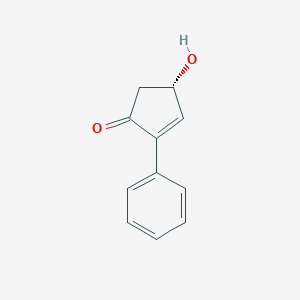

boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
